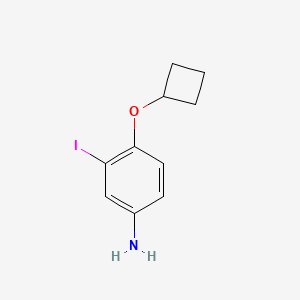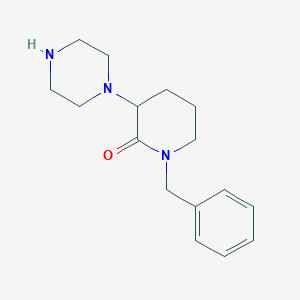![molecular formula C11H14ClNO B13299973 2-[Amino(cyclopropyl)methyl]-6-chloro-4-methylphenol](/img/structure/B13299973.png)
2-[Amino(cyclopropyl)methyl]-6-chloro-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Amino(cyclopropyl)methyl]-6-chloro-4-methylphenol is an organic compound characterized by the presence of a phenol group substituted with an amino group, a cyclopropylmethyl group, a chlorine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Amino(cyclopropyl)methyl]-6-chloro-4-methylphenol typically involves multi-step organic reactions. One common method includes the alkylation of a phenol derivative with a cyclopropylmethyl halide, followed by the introduction of an amino group through nucleophilic substitution. The chlorination of the aromatic ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving the desired product quality and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 2-[Amino(cyclopropyl)methyl]-6-chloro-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines or other reduced products.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles like sodium hydroxide or alkoxides in polar solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
2-[Amino(cyclopropyl)methyl]-6-chloro-4-methylphenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[Amino(cyclopropyl)methyl]-6-chloro-4-methylphenol involves its interaction with molecular targets such as enzymes or receptors. The amino and phenol groups can form hydrogen bonds or ionic interactions with biological macromolecules, influencing their activity. The cyclopropylmethyl group may contribute to the compound’s stability and binding affinity.
Comparison with Similar Compounds
2-[Amino(cyclopropyl)methyl]-4-methylphenol: Lacks the chlorine atom, which may affect its reactivity and biological activity.
6-Chloro-4-methylphenol: Lacks the amino and cyclopropylmethyl groups, resulting in different chemical and biological properties.
2-[Amino(cyclopropyl)methyl]phenol: Lacks the methyl and chlorine groups, which may influence its overall stability and reactivity.
Uniqueness: 2-[Amino(cyclopropyl)methyl]-6-chloro-4-methylphenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the cyclopropylmethyl group adds to its structural complexity and may enhance its interactions with biological targets.
Properties
Molecular Formula |
C11H14ClNO |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
2-[amino(cyclopropyl)methyl]-6-chloro-4-methylphenol |
InChI |
InChI=1S/C11H14ClNO/c1-6-4-8(10(13)7-2-3-7)11(14)9(12)5-6/h4-5,7,10,14H,2-3,13H2,1H3 |
InChI Key |
RDNZLTFBHVQVQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)O)C(C2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



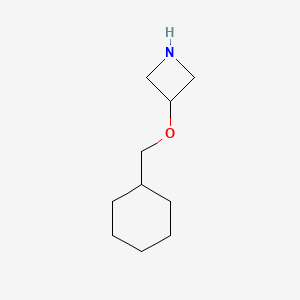
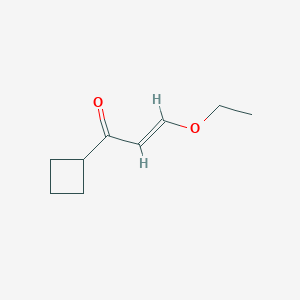
![1-(2-Hydroxybicyclo[2.2.1]heptan-2-YL)propan-2-one](/img/structure/B13299922.png)

![2-[(Cyclopropylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13299928.png)
![2-[4-(2-Methylpropoxy)phenyl]propan-2-amine](/img/structure/B13299930.png)
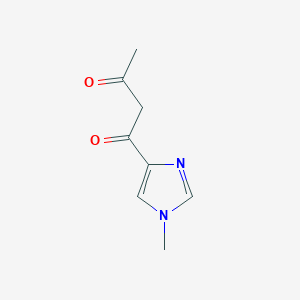
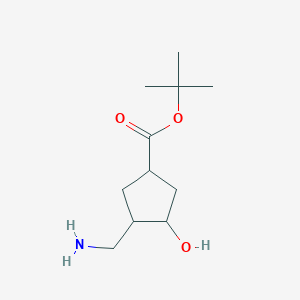
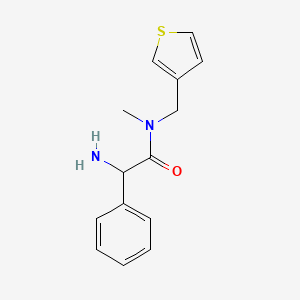
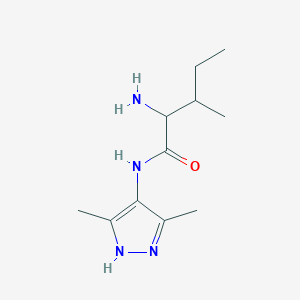
![5-[(Prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13299961.png)
